molecular formula C54H104O6 B054981 Triheptadecanoin CAS No. 2438-40-6

Triheptadecanoin

Cat. No.: B054981
CAS No.: 2438-40-6
M. Wt: 849.4 g/mol
InChI Key: FBFWDBGUSMGXPI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

As a type of triacylglycerol, it is known to interact with various enzymes involved in lipid metabolism .

Mode of Action

The exact mode of action of Triheptadecanoin remains unclear. As a triacylglycerol, it contains heptadecanoic acid at the sn-1, sn-2, and sn-3 positions . It is likely that it interacts with its targets through these fatty acid moieties, leading to changes in cellular processes.

Biochemical Pathways

this compound is likely involved in lipid metabolism pathways due to its structure as a triacylglycerol . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a lipid compound, it is expected to follow the general pharmacokinetic properties of lipids, which include absorption in the intestines, distribution via lipoprotein transport, metabolism in the liver, and excretion via the feces. These properties can significantly impact the bioavailability of this compound .

Result of Action

Given its structure, it may influence lipid metabolism and related cellular processes .

Action Environment

Environmental factors such as diet, lifestyle, and individual health status can influence the action, efficacy, and stability of this compound. For instance, a diet high in fats may affect the absorption and metabolism of this compound .

Chemical Reactions Analysis

Triheptadecanoin undergoes various chemical reactions, including:

Comparison with Similar Compounds

Triheptadecanoin is similar to other triglycerides, such as:

    Triolein: Composed of glycerol and three oleic acid molecules.

    Tristearin: Composed of glycerol and three stearic acid molecules.

    Trilinolein: Composed of glycerol and three linoleic acid molecules.

This compound’s uniqueness lies in its specific fatty acid composition, which makes it a valuable compound for studying lipid metabolism and its applications in various industries .

Properties

IUPAC Name

2,3-di(heptadecanoyloxy)propyl heptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFWDBGUSMGXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H104O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179128
Record name Triheptadecanoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

849.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol triheptadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031106
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2438-40-6
Record name Triheptadecanoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2438-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triheptadecanoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triheptadecanoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIHEPTADECANOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ21ORH87V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycerol triheptadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031106
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

64 °C
Record name Glycerol triheptadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031106
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is triheptadecanoin used as an internal standard in fatty acid analysis?

A1: this compound is a triglyceride containing three molecules of heptadecanoic acid (C17:0), a saturated fatty acid not commonly found in significant amounts in natural samples. This makes it an ideal internal standard for analyzing other fatty acids, like linoleic acid, in complex matrices like infant formula. [, ] Using an internal standard helps correct for variations during sample preparation and analysis, ultimately improving the accuracy and reliability of the quantification.

Q2: What analytical techniques are commonly used to quantify fatty acids like linoleic acid when using this compound as an internal standard?

A2: Gas chromatography (GC) is widely employed for quantifying fatty acids. [, ] In this technique, a known amount of this compound is added to the sample before extraction and derivatization of the fatty acids into their methyl esters. These methyl esters are then separated based on their boiling points within the GC column. The separated compounds are detected, and their quantities are determined by comparing the peak areas of the target fatty acid methyl ester (e.g., methyl linoleate) to the peak area of the this compound-derived methyl ester (methyl heptadecanoate). []

Q3: Are there alternative methods to using this compound as an internal standard for fatty acid analysis?

A3: Yes, other odd-chain saturated fatty acids or their corresponding triglycerides can be used as internal standards, depending on the specific application and the fatty acids being analyzed. Ultimately, the choice of internal standard depends on factors like its availability, cost, and potential interference with target analytes.

  1. Quantitative determination of linoleic acid in infant formulas.
  2. Quantitative determination of linoleic acid in infant formulas by gas chromatography.

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